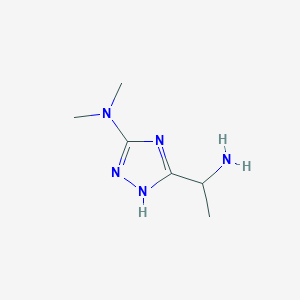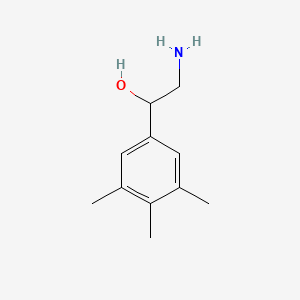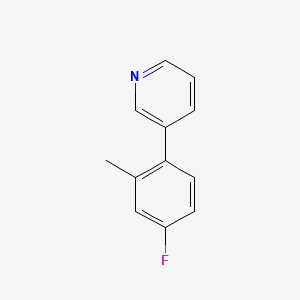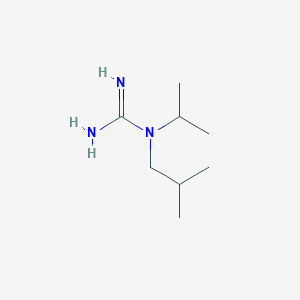
1-(2-Methylpropyl)-1-(propan-2-YL)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpropyl)-1-(propan-2-YL)guanidine is an organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and are often used in various chemical and biological applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-1-(propan-2-YL)guanidine typically involves the reaction of an appropriate amine with a guanidine derivative. One possible synthetic route could be:
Starting Materials: 2-Methylpropylamine and propan-2-ylamine.
Reaction: These amines can be reacted with a guanidine precursor such as cyanamide or a guanidine salt under basic conditions.
Conditions: The reaction may require heating and the presence of a catalyst to proceed efficiently.
Industrial Production Methods
For industrial production, the process would need to be scaled up, ensuring that the reaction conditions are optimized for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques.
化学反应分析
Types of Reactions
1-(2-Methylpropyl)-1-(propan-2-YL)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or other electrophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.
科学研究应用
Chemistry: It can be used as a building block in organic synthesis.
Biology: It may have biological activity and could be studied for its effects on biological systems.
Industry: Could be used in the production of specialty chemicals or as a catalyst in certain reactions.
作用机制
The mechanism of action of 1-(2-Methylpropyl)-1-(propan-2-YL)guanidine would depend on its specific interactions with molecular targets. It might act by binding to specific receptors or enzymes, altering their activity. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
相似化合物的比较
Similar Compounds
1-(2-Methylpropyl)-1-(propan-2-YL)guanidine: can be compared with other guanidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other guanidines.
属性
分子式 |
C8H19N3 |
|---|---|
分子量 |
157.26 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)-1-propan-2-ylguanidine |
InChI |
InChI=1S/C8H19N3/c1-6(2)5-11(7(3)4)8(9)10/h6-7H,5H2,1-4H3,(H3,9,10) |
InChI 键 |
ODQTVQAAQPOSCX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(C(C)C)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


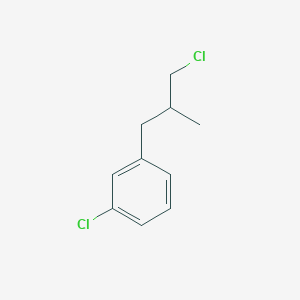
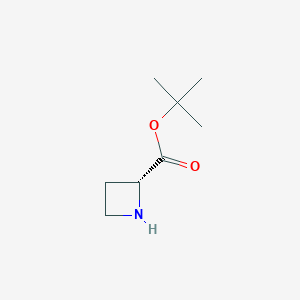


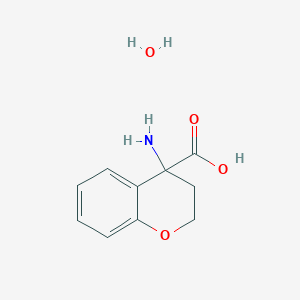
![[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B13186515.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13186518.png)
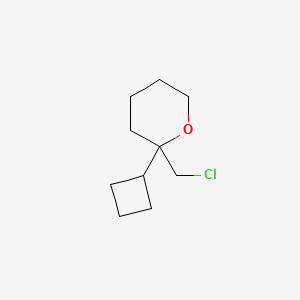
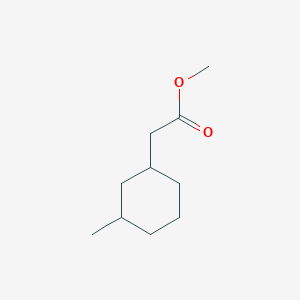
![2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol](/img/structure/B13186531.png)
